molecular formula C18H21N3OS B2778395 (3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone CAS No. 1203328-20-4

(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone

Cat. No. B2778395
CAS RN: 1203328-20-4
M. Wt: 327.45
InChI Key: FEYMNFMZULVOLL-UHFFFAOYSA-N
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Description

The compound “(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone” is a derivative of 1,3,4-thiadiazol . Thiadiazole is a prevalent 5-membered heterocyclic system containing two nitrogen atoms and one sulfur atom . It’s worth noting that derivatives of 1,3,4-thiadiazol have been synthesized and evaluated as potential anticancer agents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with a similar structural framework have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of pyridine derivatives from 2-amino substituted benzothiazoles and their subsequent evaluation against various strains of bacteria and fungi have shown variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).

Antiproliferative Activity and Structural Exploration

Research into the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles has been conducted. These compounds have been evaluated for antiproliferative activity, demonstrating the importance of understanding molecular interactions within crystal structures for medicinal chemistry applications (Prasad et al., 2018).

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype. Structurally diverse compounds within this class have shown promising anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, highlighting their potential as therapeutic agents (Pancholia et al., 2016).

Antitubercular Activities

Research into the synthesis and optimization of antitubercular activities has led to the development of compounds with significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis. One such study on cyclopropyl methanols has highlighted the potential of these compounds to combat tuberculosis effectively (Bisht et al., 2010).

properties

IUPAC Name

[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(14-8-9-14)21-10-4-7-15(12-21)17-20-19-16(23-17)11-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYMNFMZULVOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)C3=NN=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone

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